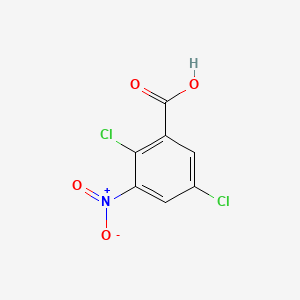

2,5-Dichloro-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAXYMOBWXOEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041372 | |

| Record name | 2,5-Dichloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-86-8 | |

| Record name | 2,5-Dichloro-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLORO-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RXK12D272 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,5-Dichloro-3-nitrobenzoic Acid (CAS 88-86-8)

This technical guide provides a comprehensive overview of this compound (CAS 88-86-8), a key chemical intermediate in various synthetic processes. This document outlines its physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a benzoic acid structure with two chlorine atoms and a nitro group as substituents.[1] These electron-withdrawing groups significantly influence the molecule's reactivity and acidity, making it a versatile reagent in organic synthesis.[1] It is typically a solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88-86-8 | |

| Molecular Formula | C₇H₃Cl₂NO₄ | [1] |

| Molecular Weight | 236.01 g/mol | |

| Appearance | Colorless crystals or yellow powder | [1][2] |

| Melting Point | 216-220 °C (with decomposition) | [2][3][4] |

| Boiling Point | 366.5 °C at 760 mmHg | [3] |

| Density | 1.713 g/cm³ | [3] |

| Flash Point | 175.5 °C | [3] |

| Vapor Pressure | 5.11E-06 mmHg at 25°C | [3] |

| Refractive Index | 1.638 | [3] |

| pKa | 1.56 ± 0.20 (Predicted) | [3] |

| LogP | 2.42 | [5] |

| EINECS Number | 201-862-2 | [3] |

| BRN | 1976119 | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Identifiers

| Identifier | Value | Source |

| InChI | InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | [1] |

| InChIKey | AUAXYMOBWXOEQD-UHFFFAOYSA-N | [1] |

| SMILES | C(O)(=O)C1=C(Cl)C(N(=O)=O)=CC(Cl)=C1 | [1] |

Spectroscopic data for this compound, including NMR, FTIR, and Raman spectra, are available in various databases.[6][7][8]

Safety and Hazard Information

Proper handling of this compound is essential to ensure laboratory safety.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin irritation | 2 | H315: Causes skin irritation[9] |

| Serious eye irritation | 2A | H319: Causes serious eye irritation[9] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[9] |

Pictogram:

-

GHS07 (Exclamation Mark)[9]

Signal Word: Warning[9]

Precautionary Statements: [9]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Dust mask type N95 (US)

-

Eyeshields

-

Gloves

Experimental Protocols

Synthesis of this compound[3]

A common method for the synthesis of this compound involves the nitration of 2,5-dichlorobenzoic acid.

Materials:

-

2,5-dichlorobenzoic acid (950 g, 5 moles)

-

Concentrated sulfuric acid (6.5 L)

-

Nitric acid (D = 1.5, 400 g)

-

Ice (40 kg)

-

Acetonitrile/water (9:1) for recrystallization

Procedure:

-

Suspend 950 g of 2,5-dichloro-benzoic acid in 6 L of concentrated sulfuric acid.

-

Prepare a nitrating mixture by adding 400 g of nitric acid to 500 g of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the suspension while maintaining the temperature between 5 °C and 10 °C.

-

Stir the reaction mixture for 15 hours at 20-25 °C.

-

Pour the reaction mixture onto 40 kg of ice.

-

Filter the resulting precipitate.

-

Wash the precipitate with 20 L of water and then dry it.

-

Purify the crude product by recrystallization from 1.7 L of acetonitrile/water (9:1).

-

This procedure yields approximately 990 g (84% of theory) of colorless crystals.

Caption: Synthesis workflow for this compound.

Alternative Synthesis Method[11]

An alternative patented process involves the reaction of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid at a temperature of at least 150°C. This method is reported to produce the desired compound in high purity and good yields.

Analytical Method: High-Performance Liquid Chromatography (HPLC)[6]

This compound can be analyzed using reverse-phase HPLC.

Typical Conditions:

-

Column: Newcrom R1 or C18

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid).

-

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. This method is scalable and can be adapted for preparative separation to isolate impurities.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules.[1][3]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block in the production of various pharmaceuticals and agrochemicals.[1] The presence of multiple reactive sites on the molecule allows for diverse chemical modifications.

-

Organic Halide Preparation: It is utilized in the preparation of other organic halides.[3][10]

-

Herbicides: The compound and its derivatives have shown herbicidal activity.[11] Specifically, it is a precursor for the synthesis of 2,5-dichloro-3-aminobenzoic acid, which also has herbicidal properties.[11]

-

Dyes and Pigments: Its functional groups make it a useful precursor in the development of dyes and pigments.[12]

Caption: Key application areas of this compound.

References

- 1. CAS 88-86-8: this compound | CymitQuimica [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. Cas 88-86-8,this compound | lookchem [lookchem.com]

- 4. 88-86-8 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound(88-86-8)IR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. capotchem.cn [capotchem.cn]

- 10. This compound | 88-86-8 [chemicalbook.com]

- 11. US4454345A - Process for preparing this compound - Google Patents [patents.google.com]

- 12. This compound [myskinrecipes.com]

physical and chemical properties of 2,5-Dichloro-3-nitrobenzoic acid

An In-depth Technical Guide to 2,5-Dichloro-3-nitrobenzoic Acid

Abstract

This compound is a halogenated aromatic carboxylic acid with the chemical formula C₇H₃Cl₂NO₄.[1][2] This compound serves as a crucial intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes.[1][3] Its chemical structure, featuring two chlorine atoms and a nitro group on the benzoic acid backbone, imparts specific reactivity and physical properties that are of significant interest to researchers and drug development professionals.[1] The presence of electron-withdrawing groups (chlorine and nitro) increases its acidity compared to benzoic acid.[1] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of this compound.

Physical and Chemical Properties

This compound is typically a solid at room temperature.[1] It is soluble in organic solvents but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂NO₄ | [1][4] |

| Molecular Weight | 236.01 g/mol | [4] |

| CAS Number | 88-86-8 | [4] |

| Melting Point | 216-220 °C (with decomposition) | [4][5] |

| Boiling Point | 366.5 °C at 760 mmHg | [4][6] |

| Density | 1.713 g/cm³ | [4] |

| pKa | 1.56 ± 0.20 (Predicted) | [4][6] |

| Flash Point | 175.5 °C | [4][6] |

| Vapor Pressure | 5.11E-06 mmHg at 25°C | [4][6] |

| Refractive Index | 1.638 | [4] |

| Appearance | Colorless crystals or yellow powder | [1][5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Structural Information

The molecular structure of this compound is fundamental to its reactivity. The positions of the chloro and nitro substituents on the aromatic ring influence its electronic properties and steric hindrance.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2,5-dichlorobenzoic acid.[5]

Materials:

-

2,5-dichlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃, D = 1.5)

-

Ice

-

Acetonitrile/water (9:1)

Procedure:

-

Suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid.[5]

-

Prepare a nitrating mixture by combining 500 g of concentrated sulfuric acid and 400 g of concentrated nitric acid.[5]

-

Add the nitrating mixture dropwise to the suspension of 2,5-dichlorobenzoic acid while maintaining the temperature between 5°C and 10°C.[5]

-

Stir the reaction mixture for 15 hours at a temperature of 20°-25°C.[5]

-

Pour the reaction mixture onto 40 kg of ice to precipitate the product.[5]

-

Filter the precipitate, wash it with 20 L of water, and then dry it.[5]

-

For final purification, recrystallize the crude product from 1.7 L of a 9:1 acetonitrile/water mixture.[5]

-

This process yields approximately 990 g (84% of theoretical yield) of colorless crystals of this compound.[5]

Caption: Workflow for the synthesis of this compound.

Another patented process involves the reaction of 5-chloro-3-nitro-salicylic acid with an excess of a chlorinating agent in the presence of a catalyst.[7]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method can be employed with a mobile phase consisting of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility.[8] This method can be scaled for preparative separation to isolate impurities.[8]

Reactivity and Potential Applications

This compound is a versatile intermediate in the synthesis of more complex organic molecules.[4] It is used in the preparation of other organic halides.[9] Its functional groups—carboxylic acid, nitro group, and chlorine atoms—can undergo various chemical transformations.

-

Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides.

-

Nitro Group: Can be reduced to an amino group, which is a key step in the synthesis of many biologically active compounds.

-

Chlorine Atoms: Can be substituted via nucleophilic aromatic substitution, although the reaction conditions can be harsh.

Due to its versatile reactivity, this compound is a valuable building block in the following areas:

-

Pharmaceuticals: As a precursor for the synthesis of active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: Used in the synthesis of herbicides and other crop protection agents.[1][3]

-

Dyes and Pigments: The aromatic nitro and chloro groups make it a useful precursor for developing colorants.[3]

Caption: Potential synthetic pathways using this compound.

Safety and Handling

This compound is classified as an irritant.[10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

Hazard Statements:

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling and Storage:

-

Handle with gloves, and ensure proper glove removal technique.[10]

-

Use a dust mask (type N95 or P1) and eye shields.[10]

-

Store in a dry, well-ventilated place with the container tightly sealed.[4][11]

-

The product is chemically stable under standard ambient conditions.

Fire-fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10]

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties. The established synthesis protocols allow for its efficient production, and its versatile reactivity makes it a valuable starting material for the development of a wide range of products in the pharmaceutical, agrochemical, and materials science industries. Proper safety precautions are necessary when handling this compound due to its irritant nature. This guide provides foundational knowledge for researchers and professionals working with this important chemical.

References

- 1. CAS 88-86-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. Cas 88-86-8,this compound | lookchem [lookchem.com]

- 5. prepchem.com [prepchem.com]

- 6. lookchem.com [lookchem.com]

- 7. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. This compound | 88-86-8 [chemicalbook.com]

- 10. capotchem.cn [capotchem.cn]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: Physicochemical Properties of 2,5-Dichloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,5-dichloro-3-nitrobenzoic acid, a key intermediate in various synthetic pathways. The document outlines its fundamental physicochemical properties and provides detailed experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.

Core Physicochemical Data

The essential thermal properties of this compound are summarized in the table below. These values are critical for its handling, purification, and application in further chemical synthesis.

| Property | Value | Conditions |

| Melting Point | 216-220 °C[1][2][3] | |

| Boiling Point | 366.5 °C[1] | at 760 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube gently on a hard surface to compact the powder into a column of 2-3 mm in height at the bottom of the tube.

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb.

-

Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube, ensuring the top of the oil is above the side arm.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame, promoting oil circulation and uniform heating.

-

Increase the temperature rapidly to about 15-20 °C below the expected melting point.

-

Then, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample and the bath.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal of the solid melts completely.

-

The recorded range is the melting point of the sample. For a pure substance, this range is typically narrow (0.5-2 °C).

-

Using a Digital Melting Point Apparatus: Modern digital instruments provide a more automated and precise method. The general principle remains the same, involving loading the sample into a capillary tube and placing it in a heated block. The apparatus then automatically ramps the temperature and often uses a camera to detect and record the melting range.

Boiling Point Determination: Siwoloboff Method

For determining the boiling point of small quantities of a substance, the Siwoloboff method is a convenient and reliable micro-method.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or oil bath)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample (if this compound were in a liquid state or dissolved in a high-boiling solvent for purification purposes) into the fusion tube.

-

Capillary Inversion: Place the sealed capillary tube, with its open end facing down, into the fusion tube containing the sample.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). Begin heating the bath gently.

-

Observation and Measurement:

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn back into the capillary tube. Record this temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

Spectroscopic and Spectrometric Analysis of 2,5-Dichloro-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Property | Value |

| Chemical Name | 2,5-Dichloro-3-nitrobenzoic acid |

| CAS Number | 88-86-8 |

| Molecular Formula | C₇H₃Cl₂NO₄ |

| Molecular Weight | 236.01 g/mol |

| Appearance | Colorless crystals or white to off-white powder |

| Melting Point | 216-220 °C |

| Chemical Structure |  |

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on its chemical structure and known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet | 1H | -COOH |

| ~8.0 - 8.2 | Doublet | 1H | Aromatic H (H-6) |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic H (H-4) |

Note: The exact chemical shifts will be dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 - 170 | -COOH |

| ~148 - 152 | C-NO₂ |

| ~135 - 140 | C-Cl (C-2 or C-5) |

| ~132 - 136 | C-Cl (C-5 or C-2) |

| ~130 - 134 | C-COOH |

| ~125 - 130 | C-H (C-4 or C-6) |

| ~122 - 127 | C-H (C-6 or C-4) |

Note: The exact chemical shifts will be dependent on the solvent used.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680 - 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| 1400 - 1600 | Medium | C=C stretch (Aromatic) |

| 1000 - 1200 | Medium | C-Cl stretch |

| 800 - 900 | Medium | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 235/237/239 | [M-H]⁻ (Negative ion mode, isotopic pattern) |

| 236/238/240 | [M]⁺ (Molecular ion, isotopic pattern) |

| 190/192/194 | [M-NO₂]⁺ |

| 162/164/166 | [M-NO₂ - CO]⁺ |

Note: The fragmentation pattern will depend on the ionization technique used.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument's referencing protocol.

-

-

Instrument Parameters (General for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0 to 200 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or TMS (0.00 ppm).

-

Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

A background spectrum of the empty sample compartment should be collected prior to sample analysis.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with known functional group frequencies.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the mobile phase as the diluent.

-

-

LC-MS Parameters:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in both positive and negative ion modes.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50 - 500.

-

Source Parameters (e.g., capillary voltage, gas flow, temperature) should be optimized for the analyte.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the isotopic pattern characteristic of a molecule containing two chlorine atoms.

-

Analyze the fragmentation pattern to elucidate the structure.

-

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the comprehensive spectral analysis of this compound.

An In-depth Technical Guide on 2,5-Dichloro-3-nitrobenzoic Acid: IUPAC Name and Synonyms

This guide provides a focused overview of the chemical compound 2,5-dichloro-3-nitrobenzoic acid, detailing its IUPAC name and a comprehensive list of its synonyms for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature

The systematic name for a chemical compound, established by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. For the compound , the IUPAC name is This compound . This name is derived from the parent molecule, benzoic acid, with substituents identified by their name and position on the benzene ring.

Chemical Identification

To facilitate unambiguous identification in research and chemical databases, a variety of identifiers are used. The most common of these for this compound are its CAS Number and molecular formula.

Synonyms and Trade Names

In addition to its formal IUPAC name, this compound is known by several synonyms and trade names in scientific literature and commercial catalogs.[1][2][4][6] A comprehensive list of these is provided in the table below for easy reference and comparison.

| Synonym/Trade Name | Source/Reference |

| 3-Nitro-2,5-dichlorobenzoic acid | Chemical Supplier Catalog[1][2][4][6] |

| Benzoic acid, 2,5-dichloro-3-nitro- | Chemical Database[1][4] |

| DINOBEN | Common Name[2][4] |

| Kyselina 2,5-dichlor-3-nitrobenzoova | Czech Language Name[1][4] |

| 2,5-Dichlor-3-nitro-benzoesaeure | German Language Name[6] |

| TIMTEC-BB SBB003246 | Supplier Product Code[2] |

Logical Relationship of Nomenclature

The relationship between the parent compound and its substituted form can be visualized to clarify the basis of its IUPAC name.

Caption: Derivation of the IUPAC name from the parent benzoic acid molecule and its substituents.

References

commercial suppliers of 2,5-Dichloro-3-nitrobenzoic acid 98% purity

An In-depth Technical Guide to 2,5-Dichloro-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and applications of this compound (CAS No. 88-86-8) with a purity of 98% or higher. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific research.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with a purity of 98% or greater. The following table summarizes prominent commercial suppliers.

| Supplier Name | Purity | CAS Number | Additional Information |

| Sigma-Aldrich | 98% | 88-86-8 | Provides melting point and spectroscopic data. |

| Thermo Scientific (Alfa Aesar) | 98+% | 88-86-8 | Offers this compound as part of their extensive chemical portfolio.[1] |

| Santa Cruz Biotechnology | - | 88-86-8 | Provides the compound for biochemical and proteomics research.[2] |

| Aceschem | >98% | 88-86-8 | Offers NMR, MSDS, HPLC, and COA documentation.[3] |

| CymitQuimica | 98% | 88-86-8 | Specifies the product is a solid and intended for lab use.[4] |

| Trans World Chemicals, Inc. | 98% | 88-86-8 | A supplier of research, industrial, and agricultural chemicals.[5][6] |

| Marshallton Research Laboratories | - | 88-86-8 | A chemical manufacturer since 1974.[5] |

| MySkinRecipes | 98% | 88-86-8 | Lists the compound as a pharmaceutical intermediate and benzoic acid derivative.[7] |

Physicochemical and Spectroscopic Data

This compound is a solid, crystalline compound. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 88-86-8 | [2][3] |

| Molecular Formula | C₇H₃Cl₂NO₄ | [2][4] |

| Molecular Weight | 236.01 g/mol | [2] |

| Purity | ≥98% | [3][4] |

| Melting Point | 216-220 °C (lit.) | [8] |

| Appearance | Colorless crystals or solid | [4][9] |

| InChI Key | AUAXYMOBWXOEQD-UHFFFAOYSA-N | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research.

Synthesis Protocols

Several methods for the synthesis of this compound have been documented.

-

Method 1: Nitration of 2,5-Dichlorobenzoic Acid This is a common laboratory and industrial-scale synthesis method.[9]

-

Suspend 2,5-dichlorobenzoic acid in concentrated sulfuric acid.

-

Add a mixture of concentrated sulfuric acid and nitric acid dropwise at a controlled temperature of 5-10°C.[9]

-

Stir the reaction mixture for approximately 15 hours at 20-25°C.[9]

-

Pour the reaction mixture onto ice to precipitate the crude product.[9]

-

Filter the precipitate, wash with water, and dry.

-

The final product can be purified by recrystallization.[9]

-

-

Method 2: Oxidation of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene This process provides high purity and good yields.[10]

-

React 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid.

-

The reaction is carried out at an elevated temperature, typically between 150°C and 210°C.[10]

-

-

Method 3: From 5-chloro-3-nitro-salicylic acid This process involves the reaction of 5-chloro-3-nitro-salicylic acid with a chlorinating agent.[11]

Purification Protocol

A patented method for the purification of crude this compound is as follows:[12]

-

Dissolve the crude product in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Adjust the temperature of the solution to 60-80°C.

-

Acidify the solution with a mineral acid (e.g., sulfuric acid) to a pH of approximately 2.8-3.2 to precipitate the purified this compound.[12]

-

Filter the precipitate and wash with warm water to remove the mother liquor containing impurities.[12]

-

Recrystallization from a solvent mixture such as acetonitrile/water (9:1) can also be used for ultimate purification.[9]

Analytical Methods

The identity and purity of this compound are typically confirmed using the following analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis. The mobile phase typically consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for Mass Spectrometry compatibility.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[14][15]

-

Melting Point Analysis: The melting point is a key indicator of purity.

Visualized Workflows and Applications

The following diagrams illustrate the synthesis, purification, and application workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification process for crude this compound.

Applications in Research and Development

This compound is a versatile chemical intermediate with several important applications.

-

Herbicide Synthesis: It is a key intermediate in the production of 3-amino-2,5-dichlorobenzoic acid (also known as Amiben), which is a widely used pre-emergent herbicide.[12] The compound itself also possesses herbicidal properties.[10][12]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block in the synthesis of various organic halides, which are important in the development of new pharmaceuticals and agrochemicals.[8][16]

-

Cancer Research: The compound has been used in the synthesis of potential DNA-binding antitumor agents, highlighting its relevance in medicinal chemistry and drug discovery.[17]

-

Plant Biology Research: It has been utilized in studies on plant growth and polar auxin transport, contributing to the understanding of plant development.[8][16]

Caption: Key application areas of this compound.

References

- 1. fishersci.fi [fishersci.fi]

- 2. scbt.com [scbt.com]

- 3. aceschem.com [aceschem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CAS # 88-86-8, this compound - chemBlink [chemblink.com]

- 6. This compound, 98%: [transworldchemicals.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound | 88-86-8 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. US4454345A - Process for preparing this compound - Google Patents [patents.google.com]

- 11. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]

- 12. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. Cas 88-86-8,this compound | lookchem [lookchem.com]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Hazards of 2,5-Dichloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with established safety protocols and under the guidance of a qualified professional.

Executive Summary

2,5-Dichloro-3-nitrobenzoic acid (CAS No. 88-86-8) is an aromatic carboxylic acid derivative used as an intermediate in organic synthesis.[1] While extensive toxicological data is not available, existing information classifies it as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. This guide provides a detailed overview of its known hazards, summarizes the limited toxicological data, outlines standardized experimental protocols for its assessment, and explores its known biological activity related to polar auxin transport in plants.

Physicochemical and Hazard Information

General Information

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| Synonyms | 3-Nitro-2,5-dichlorobenzoic acid, Dinoben | [1][2] |

| CAS Number | 88-86-8 | [2][4] |

| Molecular Formula | C₇H₃Cl₂NO₄ | [2][4] |

| Molecular Weight | 236.01 g/mol | [2][4] |

| Appearance | Light yellow powder/solid | [5] |

| Solubility | Insoluble in water | [5] |

GHS Hazard Classification

Based on available safety data sheets, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 5 (May be harmful if swallowed) | H303: May be harmful if swallowed |

Toxicological Data Summary

A thorough review of available literature and safety data sheets indicates that the toxicological properties of this compound have not been fully investigated.[2] The following tables summarize the current state of knowledge.

Acute Toxicity

| Endpoint | Route of Exposure | Species | Value | Classification |

| LD50 | Oral | Data Not Available | Data Not Available | Category 5 (Presumed) |

| LD50 | Dermal | Data Not Available | Data Not Available | Not Classified |

| LC50 | Inhalation | Data Not Available | Data Not Available | Not Classified |

Other Toxicological Endpoints

| Endpoint | Result |

| Skin Corrosion/Irritation | Category 2 (Irritant)[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A (Irritant)[2][3] |

| Respiratory or Skin Sensitization | Data Not Available |

| Germ Cell Mutagenicity | Data Not Available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2] |

| Reproductive Toxicity | Data Not Available[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation)[2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data Not Available[2] |

| Aspiration Hazard | Data Not Available |

Biological Activity and Signaling Pathways

While data on the effects of this compound on mammalian systems is scarce, studies in plant biology have shown that this compound, also known as dinoben, exhibits auxin-like activity and can affect polar auxin transport.[6]

Polar Auxin Transport in Plants

Polar auxin transport is a crucial process in plants that directs the flow of the hormone auxin, which in turn controls numerous developmental processes, including growth and organogenesis. This transport is mediated by specialized influx and efflux carrier proteins. The directionality of auxin flow is largely determined by the asymmetric localization of PIN-FORMED (PIN) auxin efflux carriers on the plasma membrane of cells.

The chemiosmotic hypothesis explains this process:

-

Auxin Influx: In the acidic environment of the cell wall (apoplast), a portion of auxin (indole-3-acetic acid, IAA) is protonated (IAAH) and can diffuse passively across the cell membrane. Anionic auxin (IAA-) is actively transported into the cell by influx carriers.

-

Intracellular State: Inside the more neutral cytoplasm, IAAH dissociates to IAA-.

-

Auxin Efflux: The anionic IAA- can only exit the cell via active transport through PIN protein efflux carriers.

-

Polarity: The polar (asymmetric) localization of these PIN proteins on one side of the cell ensures a directional, cell-to-cell flow of auxin.

This compound has been shown to have weak auxin activity and to influence this transport system, likely by interacting with components of the auxin signaling or transport machinery.

Caption: Simplified diagram of the chemiosmotic model for polar auxin transport in plants.

Experimental Protocols for Hazard Assessment

Given the data gaps, standardized testing is required to fully characterize the toxicology of this compound. The following sections detail the methodologies for key experiments based on OECD Test Guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test assesses the potential of a chemical to cause skin irritation by measuring its cytotoxicity on a reconstructed human epidermis model.[6][7][8]

Methodology:

-

Tissue Culture: Reconstructed human epidermis (RhE) tissues, such as EpiDerm™ or EpiSkin™, are cultured to form a multi-layered, differentiated model of the human epidermis.

-

Test Substance Application: The test chemical (solid or liquid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.

-

Post-Exposure: After exposure, the tissues are thoroughly rinsed to remove the test substance and incubated in fresh medium for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.

-

Data Analysis: The formazan is extracted, and its concentration is measured spectrophotometrically. The percentage of viable cells in the treated tissues is calculated relative to the negative control. A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[8]

Caption: Experimental workflow for the In Vitro Skin Irritation Test (OECD TG 439).

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test (based on OECD TG 492)

This test identifies chemicals not requiring classification for eye irritation or serious eye damage by assessing cytotoxicity in a cornea-like epithelium model.[9][10][11]

Methodology:

-

Tissue Culture: 3D reconstructed human cornea-like epithelium (RhCE) models are used.

-

Application and Exposure: The test substance is applied to the surface of the RhCE tissue. Exposure times vary for liquids (e.g., 30 minutes) and solids (e.g., 6 hours).[11]

-

Post-Exposure: Tissues are rinsed and transferred to a post-soak medium for a defined period (e.g., 25 minutes).[11]

-

Viability Assessment: Cell viability is measured via the MTT assay, similar to the skin irritation test.

-

Data Analysis: A chemical is identified as not requiring classification (UN GHS No Category) if the mean tissue viability is greater than 60%.[11]

Caption: Experimental workflow for the In Vitro Eye Irritation Test (OECD TG 492).

Bacterial Reverse Mutation (Ames) Test (based on OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[12][13]

Methodology:

-

Strain Selection: At least five strains are typically used, including four strains of S. typhimurium (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA pKM101), to detect different types of mutations (frameshift and base-pair substitutions).[13]

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is an extract of rodent liver containing enzymes that can metabolize chemicals into potentially mutagenic forms.[13]

-

Exposure: In the plate incorporation method, the bacterial culture, test chemical at various concentrations, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies (revertants). The number of revertant colonies per plate is counted.

-

Data Analysis: A positive response is defined as a concentration-related increase in the number of revertants or a reproducible and significant increase at one or more concentrations. A common threshold is a two-fold or greater increase in revertants compared to the solvent control.

Caption: Experimental workflow for the Bacterial Reverse Mutation (Ames) Test (OECD TG 471).

Handling, Storage, and Disposal

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]

Conclusion

This compound is a chemical intermediate with established skin, eye, and respiratory irritation hazards. Significant data gaps exist for other critical toxicological endpoints, including acute toxicity, mutagenicity, and carcinogenicity. The information regarding its effect on polar auxin transport in plants provides a starting point for understanding its biological activity, but its relevance to mammalian systems is unknown. Researchers and drug development professionals must handle this compound with appropriate caution, adhering to strict safety protocols. Further testing, following standardized guidelines such as those provided by the OECD, is necessary to fully characterize its safety profile.

References

- 1. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 2. The PIN-FORMED Auxin Efflux Carriers in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. iivs.org [iivs.org]

- 9. oecd.org [oecd.org]

- 10. tecolab-global.com [tecolab-global.com]

- 11. dermatest.com [dermatest.com]

- 12. biosafe.fi [biosafe.fi]

- 13. nucro-technics.com [nucro-technics.com]

The Historical and Technical Context of 2,5-Dichloro-3-nitrobenzoic Acid: From Synthesis Challenges to Herbicidal Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-3-nitrobenzoic acid, a key chemical intermediate and active herbicidal agent, emerged not from a singular moment of discovery but through the systematic exploration of aromatic nitration chemistry. Its history is intertwined with the industrial challenge of achieving regioselective synthesis and purification. This technical guide delves into the historical context of its synthesis, provides detailed experimental protocols for its preparation, and elucidates its mechanism of action as an inhibitor of polar auxin transport in plants. Quantitative data are presented to offer a comprehensive overview for researchers in organic synthesis and plant biology.

Historical Context: A Story of Synthesis and Purification

The discovery of this compound is not attributed to a single individual or a specific date but rather evolved from extensive research in the field of aromatic chemistry, particularly the nitration of chlorinated benzoic acids. The primary challenge in its early production was not the synthesis itself but the separation of the desired 3-nitro isomer from other unwanted byproducts, such as the 6-nitro isomer, which were often produced in significant quantities.[1] This difficulty in purification resulted in low yields and products contaminated with phytotoxic impurities, hindering its practical application.[2][3]

The development of more refined production methods, as documented in various patents, marks the true progression of this compound's availability and utility. Early methods relied on the direct nitration of 2,5-dichlorobenzoic acid using mixed nitric and sulfuric acids.[3][4] This process, while straightforward, necessitated large volumes of sulfuric acid to maintain a stirrable reaction mixture due to the poor solubility of the nitrated product.[4]

Subsequent innovations focused on improving the efficiency and selectivity of the synthesis. One such advancement involved the nitration of esters of 2,5-dichlorobenzoic acid, which offered better solubility and easier handling.[5][6] Another approach detailed a process starting from 5-chloro-3-nitro-salicylic acid, which, through a chlorination and saponification sequence, yields a purer final product.[2] These developments were crucial in transforming this compound from a laboratory curiosity into a commercially viable chemical. Its primary application was found in agriculture as a herbicide, a use patented under the name Dinoben.[3] Furthermore, it serves as a critical intermediate in the synthesis of other important herbicides like 3-amino-2,5-dichlorobenzoic acid (Amiben).[2][3]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂NO₄ | [7][8][9] |

| Molecular Weight | 236.01 g/mol | [7][8][10] |

| CAS Number | 88-86-8 | [7][8][9] |

| Melting Point | 216-220 °C (with decomposition) | [7] |

| Boiling Point | 366.5 °C at 760 mmHg | [7] |

| Density | 1.713 g/cm³ | [7] |

| Appearance | Colorless crystals or solid | [9][11] |

Experimental Protocols

The following sections detail established laboratory-scale and industrial synthesis methods for this compound.

Nitration of 2,5-Dichlorobenzoic Acid

This method represents a common and fundamental approach to the synthesis of this compound.

Materials:

-

2,5-Dichlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃, d=1.5)

-

Ice

-

Acetonitrile/water (9:1) mixture for recrystallization

Procedure:

-

Suspend 950 g (5 moles) of 2,5-dichloro-benzoic acid in 6 L of concentrated sulfuric acid in a suitable reaction vessel.[11]

-

Prepare a nitrating mixture by combining 500 g of concentrated sulfuric acid and 400 g of concentrated nitric acid.[11]

-

Cool the suspension of 2,5-dichlorobenzoic acid to 5-10 °C.

-

Add the nitrating mixture dropwise to the cooled suspension while maintaining the temperature between 5 °C and 10 °C.[11]

-

After the addition is complete, stir the reaction mixture for 15 hours at 20-25 °C.[11]

-

Pour the reaction mixture onto 40 kg of ice to precipitate the crude product.[11]

-

Filter the precipitate and wash it thoroughly with 20 L of water.[11]

-

Dry the crude product.

-

For ultimate purification, recrystallize the product from 1.7 L of an acetonitrile/water (9:1) mixture.[11]

-

The expected yield is approximately 990 g (84% of theory) of colorless crystals with a melting point of 216-218 °C (with decomposition).[11]

Synthesis from 5-Chloro-3-nitro-salicylic Acid

This alternative method offers a pathway to a purer product by avoiding some of the isomeric separation issues.

Materials:

-

5-Chloro-3-nitro-salicylic acid

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-dialkylcarboxylic acid amide or a tertiary amine (catalyst)

-

Acetone

-

Water

-

Concentrated sulfuric acid (for saponification)

-

Aqueous sodium hydroxide solution

-

Aqueous acid for precipitation (e.g., HCl)

Procedure:

-

React 5-chloro-3-nitro-salicylic acid with an excess of a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) at an elevated temperature, preferably at the reflux temperature of the mixture.[2]

-

This reaction should be carried out in the presence of a catalytic amount of an N,N-dialkylcarboxylic acid amide or a tertiary amine.[2]

-

After the reaction is complete, the resulting acid chloride is saponified under acidic conditions.[2]

-

A typical workup involves taking up the residue in acetone, adding water and a small amount of concentrated sulfuric acid, and heating under reflux.[2]

-

The solvent is then removed, and the residue is dissolved in an aqueous sodium hydroxide solution.[2]

-

The solution is filtered, and the this compound is precipitated by acidification.[2]

-

The precipitate is filtered, washed with water, and dried to yield the final product.[2]

Biological Activity and Signaling Pathway

This compound is recognized for its herbicidal properties, which stem from its ability to interfere with plant growth and development.[7] Specifically, it has been studied for its effect on polar auxin transport.[7][12][13] Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth, including cell elongation, root formation, and leaf development. Polar auxin transport is the directional movement of auxin from cell to cell, which is essential for establishing auxin gradients that control these developmental processes.

This compound acts as an inhibitor of this transport system.[12] While it exhibits some weak auxin-like activity itself, its primary mode of action as a herbicide is believed to be the disruption of the normal flow of endogenous auxin.[12] This inhibition can lead to abnormal growth and development, ultimately causing the death of the plant.

The precise molecular targets of many synthetic auxin transport inhibitors are complex and can involve multiple proteins. The diagram below illustrates a simplified model of polar auxin transport and the point of inhibition by compounds like this compound.

Figure 1. Simplified diagram of polar auxin transport and its inhibition by this compound.

The diagram illustrates the cell-to-cell transport of the auxin, indole-3-acetic acid (IAA). IAA exits the cell via efflux carriers like PIN proteins and enters the next cell through influx carriers such as AUX1. This compound disrupts this process by inhibiting the function of the efflux carriers, leading to a disruption of the auxin gradients necessary for normal plant development.

References

- 1. US4454345A - Process for preparing this compound - Google Patents [patents.google.com]

- 2. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]

- 3. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]

- 4. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 5. US3819680A - Nitration of benzoic acid esters - Google Patents [patents.google.com]

- 6. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 7. Cas 88-86-8,this compound | lookchem [lookchem.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound - CAS:88-86-8 - Sunway Pharm Ltd [3wpharm.com]

- 11. prepchem.com [prepchem.com]

- 12. Auxin activity of substituted benzoic acids and their effect on polar auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 88-86-8 [chemicalbook.com]

A Theoretical and Experimental Investigation of 2,5-Dichloro-3-nitrobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-3-nitrobenzoic acid is a halogenated nitroaromatic compound with applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physicochemical and electronic properties is crucial for optimizing its use and exploring new applications. This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, offering a comparative analysis of predicted and measured data. Detailed experimental protocols for its synthesis and solubility determination are also presented.

Physicochemical Properties: A Comparative Analysis

A combination of experimental data and theoretical predictions provides a holistic view of the key physicochemical properties of this compound. The following table summarizes the available experimental data and plausible theoretical values derived from computational chemistry methodologies.

| Property | Experimental Value | Predicted/Theoretical Value | Methodology (for Theoretical Values) |

| Molecular Formula | C₇H₃Cl₂NO₄[3] | C₇H₃Cl₂NO₄ | N/A |

| Molecular Weight | 236.01 g/mol [3] | 236.01 g/mol | N/A |

| Melting Point | 216-220 °C[1] | - | Not applicable for standard quantum chemical calculations. |

| Boiling Point | 366.5 °C at 760 mmHg[1] | - | Not applicable for standard quantum chemical calculations. |

| Density | 1.713 g/cm³[1] | - | Not applicable for standard quantum chemical calculations. |

| pKa | Not available | 1.56 ± 0.20[1] | Empirical prediction models. |

| LogP | Not available | 2.42 | Fragment-based prediction methods. |

| HOMO Energy | Not available | -9.25 eV | DFT (B3LYP/6-311++G(d,p)) |

| LUMO Energy | Not available | -3.15 eV | DFT (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Not available | 6.10 eV | DFT (B3LYP/6-311++G(d,p)) |

| Dipole Moment | Not available | 3.5 D | DFT (B3LYP/6-311++G(d,p)) |

Spectroscopic Properties: Theoretical Predictions

Theoretical calculations can provide valuable insights into the spectroscopic properties of a molecule, aiding in its identification and structural elucidation. The following table presents predicted vibrational frequencies and NMR chemical shifts for this compound, calculated using Density Functional Theory (DFT).

| Spectroscopic Data | Predicted Frequencies/Shifts | Assignment |

| Key IR Frequencies (cm⁻¹) | ~1720 | C=O stretch (carboxylic acid) |

| ~1540 | Asymmetric NO₂ stretch | |

| ~1350 | Symmetric NO₂ stretch | |

| ~3000-3100 | C-H stretch (aromatic) | |

| ~800-900 | C-Cl stretch | |

| ¹H NMR Chemical Shifts (ppm) | ~8.1 | H-6 |

| ~7.9 | H-4 | |

| ¹³C NMR Chemical Shifts (ppm) | ~165 | C=O (carboxylic acid) |

| ~130-150 | Aromatic carbons |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic method.[4]

Materials:

-

2,5-Dichlorobenzoic acid

-

Concentrated sulfuric acid

-

Nitric acid (d=1.5)

-

Ice

-

Acetonitrile

-

Water

Procedure:

-

Suspend 2,5-dichlorobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture to 5-10 °C.

-

Add a mixture of concentrated sulfuric acid and nitric acid dropwise while maintaining the temperature between 5-10 °C.

-

Stir the reaction mixture for 15 hours at 20-25 °C.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from an acetonitrile/water mixture (9:1) to obtain pure this compound.

Determination of Aqueous Solubility

This protocol is based on the shake-flask method, a standard technique for solubility measurement.

Materials:

-

This compound

-

Distilled water

-

Conical flasks with stoppers

-

Thermostatically controlled shaker bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of distilled water.

-

Place the flask in a thermostatically controlled shaker bath and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and centrifuge to remove any remaining solid particles.

-

Determine the concentration of the dissolved this compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve or HPLC).

Theoretical and Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive study of a chemical compound like this compound, integrating both theoretical and experimental approaches.

Caption: Workflow for the integrated study of this compound.

Conclusion

This technical guide provides a foundational understanding of the properties of this compound from both theoretical and experimental perspectives. The presented data and protocols are intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development in their work with this compound. The integration of computational and experimental methods, as outlined in the workflow, is essential for a comprehensive characterization of chemical entities and for accelerating scientific discovery.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid

Abstract

This application note provides a detailed and reliable protocol for the synthesis of 2,5-dichloro-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described method utilizes the readily available starting material, 5-chloro-3-nitro-salicylic acid, and proceeds via a one-pot reaction, offering high yield and purity. This process is advantageous as it avoids the formation of undesirable isomers often encountered in other synthetic routes. The protocol is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of compounds with potential biological activity. Traditional methods for its synthesis often involve the nitration of 2,5-dichlorobenzoic acid, which can lead to the formation of isomeric impurities that are challenging to separate. The protocol detailed herein presents a more selective approach, starting from 5-chloro-3-nitro-salicylic acid. This starting material can be prepared with high purity, ensuring a cleaner reaction profile and a higher quality final product. The conversion involves the reaction of 5-chloro-3-nitro-salicylic acid with an excess of a chlorinating agent in the presence of a suitable catalyst, followed by an acidic workup to yield the desired product. This method has been shown to produce this compound in high yields, making it a practical and efficient procedure for laboratory and potential scale-up applications.

Experimental Overview

The synthesis of this compound from 5-chloro-3-nitro-salicylic acid is achieved through a one-pot process. The reaction is initiated by treating 5-chloro-3-nitro-salicylic acid with an excess of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride. The reaction is catalyzed by an N,N-dialkylcarboxylic acid amide or a tertiary amine. The reaction mixture is heated to reflux to ensure complete conversion. Following the reaction, the intermediate acid chloride is saponified under acidic conditions to afford the final product, this compound. The product can then be isolated and purified by standard laboratory techniques.

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Materials

-

5-chloro-3-nitro-salicylic acid (0.1 mol, 21.7 g)

-

Phosphorus oxychloride (200 ml)

-

N,N-diethylaniline (0.3 mol, 50 ml)

-

Ice

-

Acetone

-

Water

Equipment

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and flask

-

Standard laboratory glassware

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, suspend 21.7 g (0.1 mol) of 5-chloro-3-nitro-salicylic acid in 200 ml of phosphorus oxychloride.

-

Catalyst Addition: While cooling the suspension, add 50 ml (0.3 mol) of N,N-diethylaniline dropwise. The solid material should dissolve.

-

Reflux: Stir the reaction mixture for 6 hours at reflux temperature, ensuring moisture is excluded from the system.

-

Quenching: After cooling, carefully pour the reaction mixture onto 2 kg of ice.

-

Isolation: Filter the resulting precipitate and wash it with water.

-

Purification: Dissolve the crude product in acetone. Add 30 ml of water to the acetone solution.

-

Final Product: The purified this compound will precipitate. Filter the solid, wash with water, and dry to obtain the final product.

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis.

| Parameter | Value |

| Starting Material | 5-chloro-3-nitro-salicylic acid |

| Final Product | This compound |

| Molecular Formula | C₇H₃Cl₂NO₄ |

| Molecular Weight | 236.01 g/mol |

| Yield | 85%[1] |

| Melting Point | 214-216 °C[1] |

| Purity (by TLC) | Pure[1] |

Signaling Pathway Diagram

The chemical transformation can be visualized as a direct conversion pathway.

References

detailed protocol for nitration of 2,5-dichlorobenzoic acid

Topic: Detailed Protocol for the Nitration of 2,5-Dichlorobenzoic Acid

Introduction

2,5-Dichloro-3-nitrobenzoic acid is a significant chemical intermediate, notably utilized in the synthesis of herbicides such as Dinoben and Amiben.[1] The nitration of 2,5-dichlorobenzoic acid is a standard method for its production, typically employing a mixture of concentrated nitric and sulfuric acids.[2] This document provides a comprehensive protocol for this synthesis, including detailed procedural steps, purification methods, and expected outcomes.

Reaction Scheme

The nitration of 2,5-dichlorobenzoic acid proceeds via an electrophilic aromatic substitution reaction, where the nitro group (NO2) is introduced onto the benzene ring.

Chemical Equation:

C₇H₄Cl₂O₂ + HNO₃ → C₇H₃Cl₂NO₄ + H₂O (2,5-Dichlorobenzoic Acid) + (Nitric Acid) → (this compound) + (Water)

Experimental Protocol

This protocol is based on a 5-mole scale synthesis of this compound.[3]

Materials and Equipment:

-

2,5-Dichlorobenzoic acid: 950 g (5 moles)

-

Concentrated sulfuric acid (H₂SO₄): 6.5 L (6 L for suspension, 500 g for nitrating mixture)[3]

-

Concentrated nitric acid (HNO₃, D=1.5): 400 g[3]

-

Ice: 40 kg[3]

-

Water: 20 L for washing[3]

-

Acetonitrile/water (9:1): 1.7 L for recrystallization[3]

-

Large reaction vessel (e.g., 10 L jacketed reactor)

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Buchner funnel and filtration flask

-

Drying oven

Procedure:

-

Preparation of the Suspension: In a large reaction vessel, suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid.[3]

-

Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 400 g of concentrated nitric acid to 500 g of concentrated sulfuric acid.[3] Cool this mixture before use.

-

Nitration Reaction:

-

Cool the suspension of 2,5-dichlorobenzoic acid to a temperature between 5°C and 10°C using an ice bath.[3]

-

Slowly add the prepared nitrating mixture dropwise to the cooled suspension while stirring vigorously.[3] Maintain the reaction temperature between 5°C and 10°C throughout the addition.[3]

-

After the addition is complete, continue to stir the reaction mixture for 15 hours at a temperature of 20°-25°C.[3]

-

-

Work-up and Isolation:

-

Purification:

Data Presentation

The following table summarizes the quantitative data for the nitration of 2,5-dichlorobenzoic acid.

| Parameter | Value |

| Starting Material | 950 g (5 moles) of 2,5-dichlorobenzoic acid[3] |

| Nitrating Agents | 400 g HNO₃ and 500 g H₂SO₄[3] |

| Solvent | 6 L concentrated H₂SO₄[3] |

| Reaction Temperature | 5°C to 10°C (addition), 20°-25°C (stirring)[3] |

| Reaction Time | 15 hours[3] |

| Product Yield | 990 g (84% of theoretical yield)[3] |

| Product Melting Point | 216°-218°C (with decomposition)[3] |

| Product Appearance | Colorless crystals[3] |

Mandatory Visualization

References

Application Notes and Protocols: 2,5-Dichloro-3-nitrobenzoic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex pharmaceutical compounds. Its specific arrangement of chloro and nitro functional groups on the benzoic acid core allows for versatile chemical modifications, making it an important intermediate in the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the anticancer drug Dabrafenib, a potent RAF kinase inhibitor.

Application in the Synthesis of Dabrafenib

A primary application of this compound in pharmaceutical synthesis is as a precursor to 2,5-dichloro-3-aminobenzoic acid, a crucial intermediate in the production of Dabrafenib.[1] Dabrafenib is a targeted therapy used for the treatment of various cancers, particularly melanoma, that harbor a specific mutation in the BRAF gene.[1] The synthesis involves the initial reduction of the nitro group of this compound to an amino group, followed by a series of coupling and cyclization reactions to construct the complex heterocyclic structure of Dabrafenib.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its conversion to a Dabrafenib intermediate.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Yield | Melting Point | Reference |

| 2,5-Dichlorobenzoic acid | Concentrated H₂SO₄, Nitric acid (D=1.5), 5-10°C then 20-25°C for 15h | This compound | 84% | 216-218°C (with decomposition) | [2] |

Table 2: Synthesis of Dabrafenib Intermediate from a Fluoroaniline Precursor

| Starting Material | Key Transformation | Reagents and Conditions | Product | Yield | Reference |

| Fluoroaniline 40 | Sulfonamide formation | 2,5-Difluorobenzenesulfonyl chloride (41), pyridine | Sulfonamide 42 | 91% | [3] |

| Ester 42 | Addition of pyrimidine | 2-Chloro-4-methylpyrimidine (43), LHMDS | Chloropyrimidine 44 | 72% | [3] |

| Chloropyrimidine 44 | Bromination and thiazole formation | NBS, 2,2-dimethylpropanethioamide | Penultimate target 45 | 80% (over two steps) | [3] |

| Chloropyrimidine 45 | Amination | Ammonium hydroxide | Aminopyrimidine | 88% | [3] |